molecular formula C9H12F4O2 B12897244 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid CAS No. 144194-04-7

1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid

Cat. No.: B12897244
CAS No.: 144194-04-7
M. Wt: 228.18 g/mol
InChI Key: LJIPDHDAWUUROB-UHFFFAOYSA-N
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Description

1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid is a fluorinated organic compound with the molecular formula C₉H₁₂F₄O₂ It is characterized by the presence of a cyclohexane ring substituted with a tetrafluoroethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with tetrafluoroethylene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to facilitate the addition of the tetrafluoroethyl group to the cyclohexane ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tetrafluoroethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

  • 1-(1,1,2,2-Tetrafluoroethyl)cyclopentanecarboxylic acid
  • 1-(1,1,2,2-Tetrafluoroethyl)cyclohexane-1-carboxylic acid
  • 1,1,2,2-Tetrafluoroethyl ethyl ether

Uniqueness: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclohexane ring and a tetrafluoroethyl group. This combination imparts distinct chemical and physical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various applications .

Properties

CAS No.

144194-04-7

Molecular Formula

C9H12F4O2

Molecular Weight

228.18 g/mol

IUPAC Name

1-(1,1,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H12F4O2/c10-6(11)9(12,13)8(7(14)15)4-2-1-3-5-8/h6H,1-5H2,(H,14,15)

InChI Key

LJIPDHDAWUUROB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)C(C(F)F)(F)F

Origin of Product

United States

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